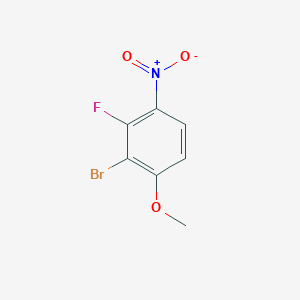

2-Bromo-3-fluoro-1-methoxy-4-nitrobenzene

Descripción general

Descripción

2-Bromo-3-fluoro-1-methoxy-4-nitrobenzene is an organic compound that is used as a reagent in the synthesis of N-fused tricyclic indoles, dimethylamine, and benzofuran . It is slightly soluble in water .

Synthesis Analysis

The synthesis of 2-Bromo-3-fluoro-1-methoxy-4-nitrobenzene can be achieved through various methods. One such method involves the reaction of 4-bromo-2-fluoro-1-nitrotoluene with sodium methoxide at 60°C for 3 hours . Another method involves the nitration of alkanes at high temperatures in the vapor phase .Molecular Structure Analysis

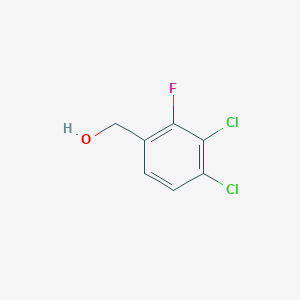

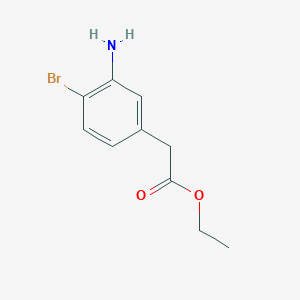

The molecular formula of 2-Bromo-3-fluoro-1-methoxy-4-nitrobenzene is C7H5BrFNO3 . The structure of the compound includes a benzene ring substituted with bromo, fluoro, methoxy, and nitro groups .Chemical Reactions Analysis

The compound can participate in various chemical reactions. For instance, it can undergo nucleophilic aromatic substitution reactions . It can also react with sodium methanethiolate, as suggested in a question on a chemistry forum .Aplicaciones Científicas De Investigación

Organic Chemistry Research

2-Bromo-3-fluoro-1-methoxy-4-nitrobenzene can be used in organic chemistry research, particularly in the study of substituted benzene derivatives . The compound’s unique structure, with multiple substituents on the benzene ring, makes it an interesting subject for studying the effects of these substituents on the properties of the benzene ring .

Synthesis of N-Fused Tricyclic Indoles

This compound can be used as a reactant in the synthesis of N-fused tricyclic indoles . These structures are of interest in medicinal chemistry due to their potential biological activities.

3. Study of Nucleophilic Aromatic Substitution Reactions 2-Bromo-3-fluoro-1-methoxy-4-nitrobenzene can be used to study nucleophilic aromatic substitution reactions . The presence of both a good leaving group (bromine) and an electron-withdrawing group (nitro) on the benzene ring makes this compound a suitable substrate for such reactions .

Thermodynamic Studies

The compound can be used in thermodynamic studies . Its unique structure and substituents can provide valuable data for the study of thermodynamic properties of organic compounds .

Fluorination Reagents

Although the specific details are not available, the compound might be used in the development or study of fluorination reagents . The presence of a fluorine atom in the compound could potentially make it useful in this area .

Mecanismo De Acción

The mechanism of action of 2-Bromo-3-fluoro-1-methoxy-4-nitrobenzene in chemical reactions can vary depending on the specific reaction. For example, in nucleophilic aromatic substitution reactions, the nucleophile initially adds to the aromatic ring, followed by the loss of a halide anion from the negatively charged intermediate .

Safety and Hazards

While specific safety and hazard information for 2-Bromo-3-fluoro-1-methoxy-4-nitrobenzene is not available in the sources retrieved, general safety measures for handling similar organic compounds include washing hands thoroughly after handling, not eating or drinking while using the product, wearing protective clothing, and using only in a well-ventilated area .

Propiedades

IUPAC Name |

2-bromo-3-fluoro-1-methoxy-4-nitrobenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrFNO3/c1-13-5-3-2-4(10(11)12)7(9)6(5)8/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIIWUCLAZHTKFR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C=C1)[N+](=O)[O-])F)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrFNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-3-fluoro-1-methoxy-4-nitrobenzene | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Methylimidazo[1,2-a]pyridin-3-amine hydrochloride](/img/structure/B6353676.png)

![5-Chloro-2-methyl-2H-pyrazolo[4,3-d]pyrimidine](/img/structure/B6353757.png)

![Ethyl 7-methylpyrazolo[1,5-a]pyrimidine-5-carboxylate](/img/structure/B6353787.png)

![Ethyl 3-bromo-7-methylpyrazolo[1,5-a]pyrimidine-5-carboxylate](/img/structure/B6353791.png)